molecular formula C18H11Cl2FN2O2 B14956601 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B14956601
M. Wt: 377.2 g/mol
InChI Key: ZDIGYWHZLGNVLT-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using 2-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone
  • 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-bromophenyl)-3(2H)-pyridazinone

Uniqueness

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential applications. The fluorine atom, in particular, can enhance the compound’s stability and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H11Cl2FN2O2

Molecular Weight

377.2 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C18H11Cl2FN2O2/c19-11-5-6-12(14(20)9-11)17(24)10-23-18(25)8-7-16(22-23)13-3-1-2-4-15(13)21/h1-9H,10H2

InChI Key

ZDIGYWHZLGNVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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